![molecular formula C11H27N3 B10758913 N-Ethyl-N-[3-(propylamino)propyl]propane-1,3-diamine](/img/structure/B10758913.png)
N-Ethyl-N-[3-(propylamino)propyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-[3-(propylamino)propyl]propane-1,3-diamine is an organic compound belonging to the class of dialkylamines. These compounds are characterized by two alkyl groups bonded to the amino nitrogen. The chemical formula for this compound is C₁₁H₂₇N₃, and it has a molecular weight of 201.3522 g/mol .
Preparation Methods
The synthesis of N-ethyl-N-[3-(propylamino)propyl]propane-1,3-diamine can be achieved through a multi-step process. One common method involves the reaction of 1,3-propanediamine with ethyl bromide to form N-ethyl-1,3-propanediamine. This intermediate is then reacted with 3-aminopropylamine to yield the final product . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N-ethyl-N-[3-(propylamino)propyl]propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ethyl-N-[3-(propylamino)propyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of N-ethyl-N-[3-(propylamino)propyl]propane-1,3-diamine involves its interaction with specific molecular targets. One known target is diamine acetyltransferase 1, an enzyme involved in the acetylation of diamines. By inhibiting this enzyme, the compound can affect various cellular processes, including the regulation of polyamine levels .
Comparison with Similar Compounds
N-ethyl-N-[3-(propylamino)propyl]propane-1,3-diamine can be compared with other similar compounds, such as:
N-(n-Propyl)-1,3-propanediamine: This compound has a similar structure but lacks the ethyl group on the nitrogen atom.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: This compound has two aminoethyl groups instead of the propylamino group.
N,N,N’-Trimethyl-1,3-propanediamine: This compound has three methyl groups attached to the nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H27N3 |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
N-ethyl-N'-[3-(propylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H27N3/c1-3-7-13-9-6-11-14-10-5-8-12-4-2/h12-14H,3-11H2,1-2H3 |
InChI Key |
ZFYULDAPZWEGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCNCCCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


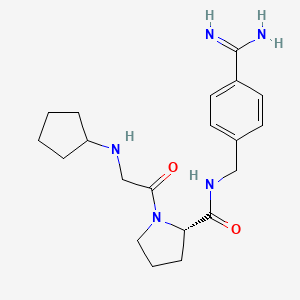
![(2s)-2-[3-(Aminomethyl)phenyl]-3-{(S)-Hydroxy[(1r)-2-Methyl-1-{[(2-Phenylethyl)sulfonyl]amino}propyl]phosphoryl}propanoic Acid](/img/structure/B10758834.png)
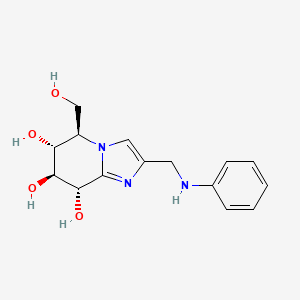
![diethyl [(1R)-1,5-diaminopentyl]boronate](/img/structure/B10758845.png)
![N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10758868.png)
![N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-EN-1-amine](/img/structure/B10758869.png)
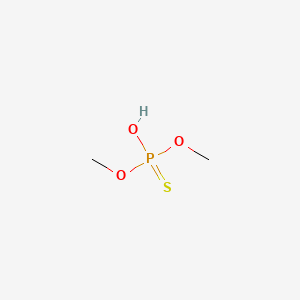
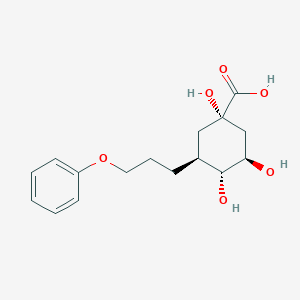
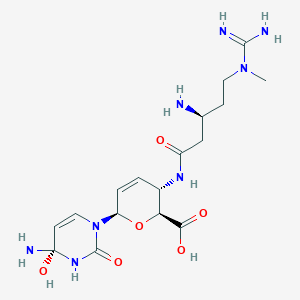

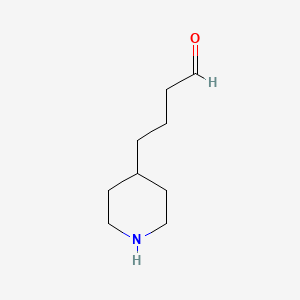
![1-{(2S,5S)-4-Fluoro-5-[(trityloxy)methyl]tetrahydrofuran-2-YL}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10758902.png)

![4,6-Dideoxy-4-{[4-[(4-O-hexopyranosylhexopyranosyl)oxy]-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose](/img/structure/B10758910.png)
